molecular formula C6H9ClN2O2 B2404835 methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride CAS No. 2243503-52-6

methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride

Cat. No.: B2404835
CAS No.: 2243503-52-6
M. Wt: 176.6
InChI Key: RBMMEVKUSVPULF-UHFFFAOYSA-N
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Description

methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride typically involves the condensation of 1,3-diketones with hydrazine derivatives. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with methyl chloroformate under basic conditions to yield the desired ester . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often obtained as a hydrochloride salt to improve its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrazole carboxylic acids, alcohols, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functionalities, which enhance its solubility and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

IUPAC Name

methyl 5-methyl-1H-pyrazole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-3-5(8-7-4)6(9)10-2;/h3H,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMMEVKUSVPULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243503-52-6
Record name methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride
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